Cas no 886502-61-0 (5-Methyl-2-(trifluoromethyl)benzonitrile)

5-Methyl-2-(trifluoromethyl)benzonitrile is a versatile aromatic nitrile compound featuring a trifluoromethyl substituent at the ortho position and a methyl group at the meta position relative to the nitrile functionality. This structure imparts unique electronic and steric properties, making it valuable as an intermediate in pharmaceutical and agrochemical synthesis. The trifluoromethyl group enhances lipophilicity and metabolic stability, while the nitrile moiety offers reactivity for further functionalization, such as hydrolysis to carboxylic acids or conversion to heterocycles. Its well-defined purity and stability under standard conditions ensure consistent performance in coupling reactions, cyclizations, and other transformations. Suitable for research and industrial applications, it is handled under standard laboratory precautions.
5-Methyl-2-(trifluoromethyl)benzonitrile structure
886502-61-0 structure
Product name:5-Methyl-2-(trifluoromethyl)benzonitrile
CAS No:886502-61-0
MF:C9H6F3N
MW:185.145852565765
MDL:MFCD06660290
CID:821588

5-Methyl-2-(trifluoromethyl)benzonitrile Chemical and Physical Properties

Names and Identifiers

    • 5-Methyl-2-(trifluoromethyl)benzonitrile
    • 5-Methyl-2-(trifluoromethyl)benzonitrile (ACI)
    • MDL: MFCD06660290
    • Inchi: 1S/C9H6F3N/c1-6-2-3-8(9(10,11)12)7(4-6)5-13/h2-4H,1H3
    • InChI Key: WLMSAHJSXOSVNE-UHFFFAOYSA-N
    • SMILES: N#CC1C(C(F)(F)F)=CC=C(C)C=1

Computed Properties

  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 1

Experimental Properties

  • Refractive Index: 1.4685

5-Methyl-2-(trifluoromethyl)benzonitrile Security Information

  • HazardClass:6.1

5-Methyl-2-(trifluoromethyl)benzonitrile Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
abcr
AB211923-5g
5-Methyl-2-(trifluoromethyl)benzonitrile; .
886502-61-0
5g
€238.90 2025-02-17
SHENG KE LU SI SHENG WU JI SHU
sc-299867A-5g
5-Methyl-2-(trifluoromethyl)benzonitrile,
886502-61-0
5g
¥7822.00 2023-09-05
Alichem
A013006374-500mg
5-Methyl-2-(trifluoromethyl)benzonitrile
886502-61-0 97%
500mg
$806.85 2023-08-31
Fluorochem
209937-1g
5-Methyl-2-(trifluoromethyl)benzonitrile
886502-61-0 95%
1g
£239.00 2022-03-01
Apollo Scientific
PC302895-1g
5-Methyl-2-(trifluoromethyl)benzonitrile
886502-61-0 97%
1g
£45.00 2025-02-21
Chemenu
CM160819-10g
5-Methyl-2-(trifluoromethyl)benzonitrile
886502-61-0 95+%
10g
$409 2022-05-27
Apollo Scientific
PC302895-5g
5-Methyl-2-(trifluoromethyl)benzonitrile
886502-61-0 97%
5g
£112.00 2025-02-21
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd.
M857806-1g
5-Methyl-2-(Trifluoromethyl)Benzonitrile
886502-61-0 ≥98%
1g
¥519.30 2022-09-01
A2B Chem LLC
AB69394-250mg
5-Methyl-2-(trifluoromethyl)benzonitrile
886502-61-0 98%
250mg
$22.00 2024-04-19
A2B Chem LLC
AB69394-1g
5-Methyl-2-(trifluoromethyl)benzonitrile
886502-61-0 98%
1g
$60.00 2024-04-19

5-Methyl-2-(trifluoromethyl)benzonitrile Related Literature

Additional information on 5-Methyl-2-(trifluoromethyl)benzonitrile

Introduction to 5-Methyl-2-(trifluoromethyl)benzonitrile (CAS No. 886502-61-0)

5-Methyl-2-(trifluoromethyl)benzonitrile, identified by its Chemical Abstracts Service (CAS) number 886502-61-0, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical and agrochemical research. This compound belongs to the class of nitrile-substituted benzenes, characterized by its structural uniqueness and functional versatility. The presence of both a methyl group and a trifluoromethyl group on the benzene ring imparts distinct electronic and steric properties, making it a valuable intermediate in synthetic chemistry.

The molecular structure of 5-Methyl-2-(trifluoromethyl)benzonitrile consists of a benzene core substituted at the 5-position with a methyl group and at the 2-position with a trifluoromethyl group, with a nitrile (-CN) functional group attached. This arrangement results in a molecule with high lipophilicity and moderate polarity, influenced by the electron-withdrawing nature of the trifluoromethyl group and the electron-donating effect of the methyl group. Such structural features are critical in determining its interaction with biological targets, making it a promising candidate for drug discovery.

In recent years, there has been growing interest in exploring the pharmacological potential of 5-Methyl-2-(trifluoromethyl)benzonitrile due to its unique chemical properties. The trifluoromethyl group, in particular, is well-known for its ability to enhance metabolic stability and binding affinity in drug molecules. This has led to extensive research into its applications as an intermediate in the synthesis of novel therapeutic agents. Studies have shown that derivatives of this compound exhibit potential activity against various biological targets, including enzymes and receptors involved in inflammatory and infectious diseases.

One of the most compelling aspects of 5-Methyl-2-(trifluoromethyl)benzonitrile is its role in medicinal chemistry as a building block for more complex molecules. Its structural framework allows for modifications at multiple positions, enabling chemists to tailor its properties for specific applications. For instance, researchers have investigated its use in developing small-molecule inhibitors targeting bacterial enzymes essential for pathogenicity. The nitrile group can be further functionalized into amides or carboxylic acids, expanding its utility in drug design.

The agrochemical industry has also recognized the significance of 5-Methyl-2-(trifluoromethyl)benzonitrile as a precursor in synthesizing novel pesticides and herbicides. The combination of lipophilic and polar characteristics makes it an effective carrier for active ingredients that need to interact with biological membranes while maintaining environmental stability. Recent studies have demonstrated its incorporation into formulations designed to combat resistant plant pathogens, showcasing its versatility beyond pharmaceutical applications.

From a synthetic chemistry perspective, 5-Methyl-2-(trifluoromethyl)benzonitrile serves as an excellent scaffold for exploring new synthetic pathways. Its reactivity allows for diverse transformations, including nucleophilic additions, metal-catalyzed coupling reactions, and electrochemical reductions. These reactions are pivotal in constructing complex molecules with desired biological activities. The compound’s stability under various reaction conditions further enhances its appeal as a synthetic intermediate.

The development of computational methods has also played a crucial role in understanding the behavior of 5-Methyl-2-(trifluoromethyl)benzonitrile. Advanced molecular modeling techniques have been employed to predict its interactions with biological targets, providing insights into potential drug candidates before experimental synthesis. This approach has accelerated the discovery process by allowing researchers to screen large libraries of compounds efficiently.

In conclusion, 5-Methyl-2-(trifluoromethyl)benzonitrile (CAS No. 886502-61-0) represents a fascinating compound with broad applications in pharmaceuticals and agrochemicals. Its unique structural features offer opportunities for developing innovative therapeutics and crop protection agents. As research continues to uncover new synthetic strategies and pharmacological targets, this compound is poised to remain at the forefront of chemical innovation.

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